
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by its bulky tert-butyl groups and a phenolic hydroxyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate typically involves the esterification of 3,5-di-tert-butyl-2-hydroxyphenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-di-tert-butyl-2-hydroxyphenol and ethyl acetate.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3,5-di-tert-butyl-2-hydroxyphenol and ethyl acetate.
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
科学的研究の応用
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate is primarily related to its phenolic hydroxyl group, which can donate hydrogen atoms and scavenge free radicals. This antioxidant activity can protect cells from oxidative stress and damage. Additionally, the compound may interact with specific molecular targets and pathways involved in inflammation and cancer, although further research is needed to fully elucidate these mechanisms.
類似化合物との比較
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate can be compared with other esters and phenolic compounds:
Ethyl acetate: A simpler ester used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity aroma used in flavorings and fragrances.
3,5-di-tert-butyl-4-hydroxyanisole (BHA): A phenolic antioxidant used as a food preservative.
The uniqueness of this compound lies in its combination of bulky tert-butyl groups and a phenolic hydroxyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
65659-40-7 |
|---|---|
分子式 |
C18H28O4 |
分子量 |
308.4 g/mol |
IUPAC名 |
ethyl 2-(3,5-ditert-butyl-2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C18H28O4/c1-8-21-15(19)11-22-14-10-12(17(2,3)4)9-13(16(14)20)18(5,6)7/h9-10,20H,8,11H2,1-7H3 |
InChIキー |
RDQPSRYLSQXXJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


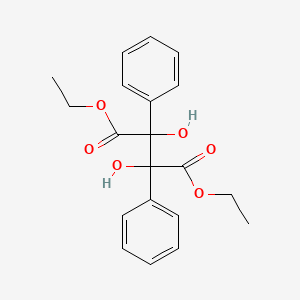
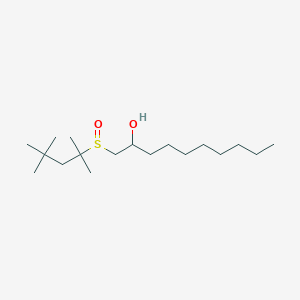
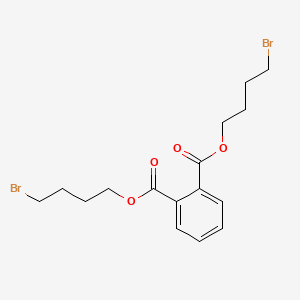
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)

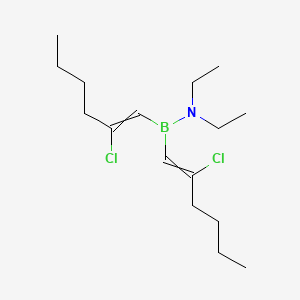
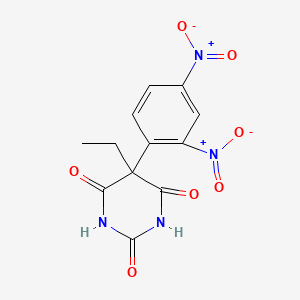
![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
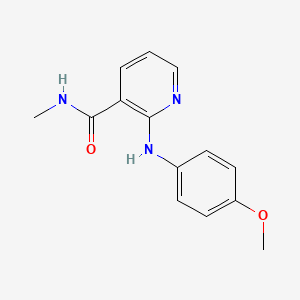

![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)


